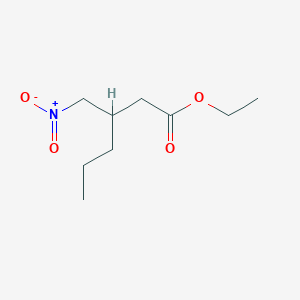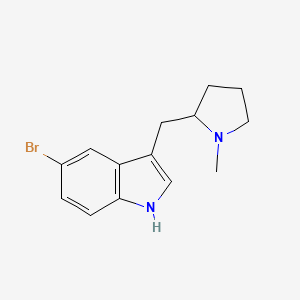
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Overview
Description
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (5-Br-3-MPMI) is an indole derivative synthesized in the laboratory and used in a variety of scientific research applications. This compound has unique properties that are advantageous for laboratory experiments and research applications, and has been studied extensively in the fields of biochemistry and physiology.
Scientific Research Applications
Chemical Reactions and Compounds
- A study by Aghazadeh et al. (2011) investigated the reaction of a similar compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione, yielding two compounds through protonation and nucleophilic addition processes (Aghazadeh et al., 2011).
Ligand Binding and Synthesis
- Egle et al. (2003) described the preparation of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, studying their structure-activity relationship as high affinity human 5-HT(1B/1D) ligands (Egle et al., 2003).
Crystal Structure Analysis
- The crystal structure of a closely related compound, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, was analyzed by Helliwell et al. (2009), focusing on its planar nature and π-stacked columns in the crystal, linked by hydrogen bonds (Helliwell et al., 2009).
Synthesis of Key Intermediates
- Shashikumar et al. (2010) developed an improved process for synthesizing a similar compound, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, which is a key intermediate in the synthesis of migraine medication (Shashikumar et al., 2010).
Antimicrobial Activity
- Mageed et al. (2021) explored the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, highlighting their potential pharmaceutical applications (Mageed et al., 2021).
Inhibitors and Antagonists
- Renton et al. (2011) synthesized and evaluated 1,5-disubstituted indole derivatives as inhibitors of human nitric oxide synthase, with some showing significant selectivity over other isoforms (Renton et al., 2011).
properties
IUPAC Name |
5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573598, DTXSID50869927 | |
| Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_49280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | |
CAS RN |
312949-16-9 | |
| Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)
![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)
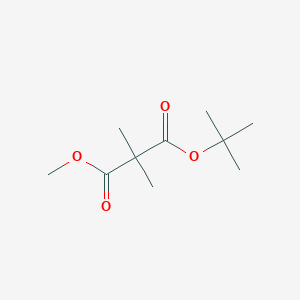
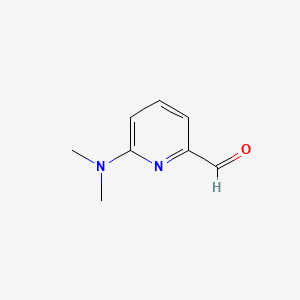
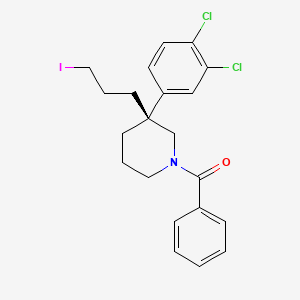
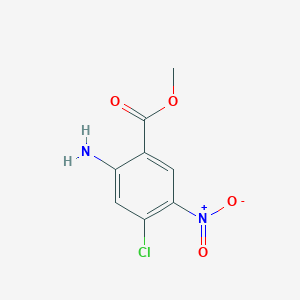
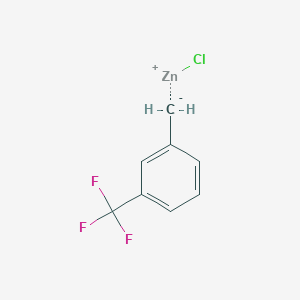
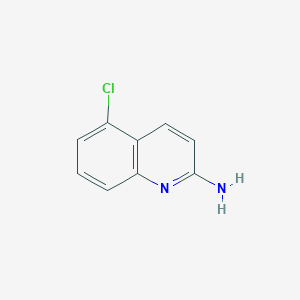
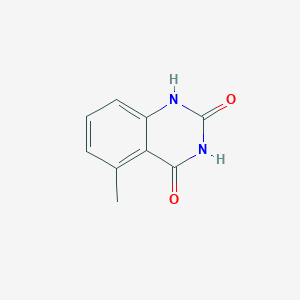
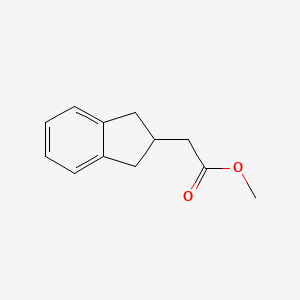
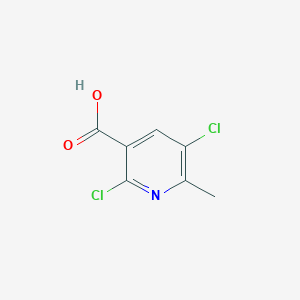
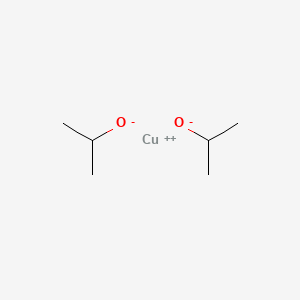
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)
